2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole
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Overview
Description
2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole typically involves multi-step organic reactions. One possible route could involve the formation of the indole core, followed by the introduction of the piperidine and cyclobutylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives with piperidine or cyclobutylidene groups. Examples could be:
- 2-(4-piperidinyl)-1H-indole
- 2-(cyclobutylidenepiperidine)-1H-indole
Uniqueness
The uniqueness of 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole could lie in its specific structural features, such as the combination of the indole core with the cyclobutylidene and piperidine groups, which might confer unique biological or chemical properties.
Properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-12-15-4-1-2-7-16(15)19-17)20-10-8-14(9-11-20)13-5-3-6-13/h1-2,4,7,12,19H,3,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHMCQXRBGDKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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